molecular formula C13H17BFNO4 B6238664 methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2043770-91-6

methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B6238664
CAS No.: 2043770-91-6
M. Wt: 281.1
InChI Key:
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Description

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate: is a boronic acid derivative with a pyridine ring. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyridine derivatives. One common method involves the following steps:

  • Halogenation: The pyridine ring is halogenated to introduce a fluorine atom at the 3-position.

  • Borylation: The halogenated pyridine undergoes borylation to introduce the boronic acid derivative at the 5-position.

  • Esterification: The boronic acid derivative is then esterified to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions , such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

  • Oxidation: Carboxylic acids or ketones may be produced.

  • Reduction: Alcohols or amines can be synthesized.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, especially those targeting cancer and inflammatory diseases. Industry: It finds applications in material science for the creation of advanced polymers and coatings.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and utility in cross-coupling reactions. The presence of the carboxylate group also adds versatility to its applications in organic synthesis.

Properties

CAS No.

2043770-91-6

Molecular Formula

C13H17BFNO4

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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